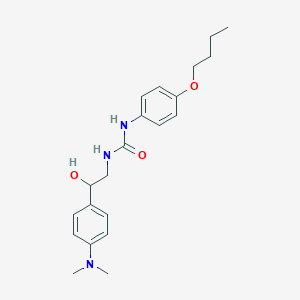

1-(4-Butoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea

Description

1-(4-Butoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is a urea derivative featuring a butoxyphenyl group and a dimethylamino-substituted hydroxyethyl moiety. Urea-based compounds are widely studied for their diverse biological activities, including kinase modulation, allosteric binding, and enzyme inhibition .

Properties

IUPAC Name |

1-(4-butoxyphenyl)-3-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3/c1-4-5-14-27-19-12-8-17(9-13-19)23-21(26)22-15-20(25)16-6-10-18(11-7-16)24(2)3/h6-13,20,25H,4-5,14-15H2,1-3H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLABLIFFZRSRDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)N(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea typically involves multiple steps:

Formation of the Butoxyphenyl Intermediate: The initial step involves the alkylation of phenol with butyl bromide in the presence of a base such as potassium carbonate to form 4-butoxyphenol.

Introduction of the Dimethylamino Group: The next step is the nitration of 4-butoxyphenol to introduce a nitro group, followed by reduction to form 4-butoxyaniline.

Coupling with Dimethylaminophenyl Group: The 4-butoxyaniline is then reacted with 4-dimethylaminobenzaldehyde under acidic conditions to form a Schiff base, which is subsequently reduced to form the corresponding amine.

Formation of the Urea Derivative: Finally, the amine is reacted with isocyanate to form the urea derivative, completing the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like sodium borohydride, leading to the formation of amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Inhibition of Stearoyl-CoA Desaturase

Research indicates that compounds similar to 1-(4-Butoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea can act as inhibitors of stearoyl-CoA desaturase (SCD), an enzyme critical in lipid metabolism. Inhibitors of SCD are being explored for their potential in treating conditions such as obesity and cancer, where altered lipid profiles are observed. The compound's structure may allow it to be metabolically activated to yield effective SCD inhibitors, similar to findings with related oxalic acid diamides .

Anticancer Activity

The compound's potential anticancer properties stem from its ability to modulate pathways involved in cell proliferation and apoptosis. Studies on structurally related compounds have shown that they can induce apoptosis in cancer cells by inhibiting key metabolic enzymes, thereby disrupting the energy balance required for tumor growth . The dual functionality of the compound, with both hydrophobic and hydrophilic characteristics, allows it to interact effectively with cellular membranes and intracellular targets.

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

-

Case Study 1: SCD Inhibition

A study demonstrated that specific analogs of the compound exhibited selective inhibition of SCD in cancer cell lines, leading to reduced cell proliferation. The mechanism involved metabolic activation via cytochrome P450 enzymes, which convert these compounds into active forms that irreversibly inhibit SCD . -

Case Study 2: Lipid Metabolism Alteration

Another investigation highlighted the impact of such inhibitors on lipid metabolism in vivo, showing a significant reduction in saturated fatty acid levels in treated subjects. This alteration was associated with improved metabolic profiles and reduced tumor growth rates .

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The hydroxyethylurea moiety, in particular, is known to interact with hydrogen-bonding sites, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related ureas and thioureas from the evidence, focusing on synthesis, substituent effects, and functional properties.

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Hydroxyethyl vs. Pyrimidinyl/Morpholino Groups: The hydroxyethyl group in the target compound may enhance water solubility compared to pyrimidinyl or morpholino groups in analogs like 8e and M64, which rely on heterocyclic moieties for solubility modulation .

- Butoxyphenyl vs.

Pharmacological Implications

- Kinase Modulation: The dimethylamino group in the target compound is a common feature in kinase-targeting agents (e.g., M64 as a FAK activator). This group may facilitate interactions with ATP-binding pockets or allosteric sites .

Biological Activity

1-(4-Butoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C19H26N2O3

- Molecular Weight : 342.43 g/mol

The structure includes a butoxy group, a dimethylamino group, and a hydroxyethyl moiety, which contribute to its biological properties.

The biological activity of this compound primarily involves interactions with various cellular pathways:

- Inhibition of Enzymatic Activity : The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, possibly affecting serotonin or dopamine pathways.

- Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress. |

| Enzyme Inhibition | Potential inhibition of neurotransmitter uptake or metabolism. |

| Cytotoxicity | May induce apoptosis in cancer cell lines; further studies needed for clarity. |

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

- A study demonstrated that a related compound induced apoptosis in breast cancer cells with an IC50 value of approximately 15 µM, suggesting potential therapeutic applications in oncology .

Neuropharmacological Effects

Preliminary studies have suggested that this compound may influence neuropharmacological pathways:

- In vitro assays showed that it could modulate the release of neurotransmitters in neuronal cultures, indicating a possible role in treating neurodegenerative diseases .

Toxicological Profile

Toxicological assessments are crucial for understanding the safety profile of any new compound. Key findings include:

- Acute Toxicity : Initial assessments suggest low acute toxicity; however, comprehensive studies are necessary to establish a no-observed-adverse-effect level (NOAEL).

- Chronic Toxicity Studies : No significant chronic toxicity has been reported in preliminary studies, but further research is warranted to confirm these findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.